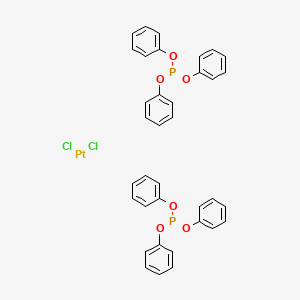

cis-Dichlorobis(triphenylphosphite)platinum(II)

概要

説明

Cis-Dichlorobis(triphenylphosphine)platinum(II) is primarily used as a reagent for the synthesis of other platinum molecules and in platinum plating . It is also used in hydrosilylation, wax oil catalytic cracking, and as a platinum catalyst .

Synthesis Analysis

The cis isomer is prepared by heating solutions of platinum (II) chlorides with triphenylphosphine . For example, starting from potassium tetrachloroplatinate: K2PtCl4 + 2 PPh3 → cis-Pt(PPh3)2Cl2 + 2 KCl .Molecular Structure Analysis

The molecular formula of cis-Dichlorobis(triphenylphosphine)platinum(II) is C36H30Cl2P2Pt . The Pt-Cl1 and Pt-Cl2 distances are 2.3390(10) Å and 2.3256 Å, which are longer than Pt-P1 and Pt-P2 with 2.1985(12) Å and 2.1998(10) Å respectively . These data suggest a distorted square planar geometry for this complex with two chlorine ligands in a cis configuration .Chemical Reactions Analysis

Cis-Dichlorobis(triphenylphosphine)platinum(II) is used in various chemical reactions. It is a catalyst for the preparation of soluble polymers of monosubstituted acetylenes with quaternary ammonium pendant groups, alkynylation and hydrogenation reactions, and hetero-Diels-Alder/ring-opening reactions .Physical and Chemical Properties Analysis

The melting point of cis-Dichlorobis(triphenylphosphine)platinum(II) is greater than or equal to 300 °C . The molecular weight is 790.56 .科学的研究の応用

Crystal and Molecular Structure Analysis The single crystal structure of cis-dichlorobis(triphenylphosphite)platinum(II) has been determined, highlighting its unique orthorhombic space group and distorted square planar geometry. This complex features distinct bond lengths and angles, suggesting its potential application in crystallography and molecular structure studies (Sabounchei & Naghipour, 2001).

Catalytic Applications This compound serves as an effective catalyst for the carbonylations of organic iodides, leading to the production of corresponding aldehydes and esters. This suggests its significant role in synthetic organic chemistry, particularly in the formation of complex organic molecules (Takeuchi, Tsuji, & Watanabe, 1986).

Spectroscopic Investigations Substituted variants of cis-dichlorobis(triphenylphosphan)platinum(II) have been synthesized and studied spectroscopically. These studies provide valuable insights into the distinction between cis- and trans-configurations at platinum, which can be crucial for understanding the reactivity and properties of such complexes in various applications (Brune et al., 1984).

Photochemical Isomerization The compound has been involved in the synthesis of trans-platinum(II) complexes through photochemical isomerization. This process is particularly significant for obtaining isomers that are challenging to synthesize through other methods, suggesting applications in materials science and photochemistry (Mastin & Haake, 1970).

Safety and Hazards

作用機序

Target of Action

It’s known that platinum compounds often interact with various biological molecules, including dna, proteins, and other cellular components .

Mode of Action

Platinum compounds typically work by forming covalent bonds with biological molecules, altering their structure and function .

Biochemical Pathways

Platinum compounds are known to interfere with various biochemical processes, including dna replication, transcription, and protein synthesis .

Pharmacokinetics

Platinum compounds are generally administered intravenously and are known to distribute widely in the body .

Result of Action

The interaction of platinum compounds with biological molecules can lead to cell death, which is why some platinum compounds are used as chemotherapy agents .

Action Environment

Factors such as ph, temperature, and the presence of other chemicals can affect the activity of platinum compounds .

生化学分析

Biochemical Properties

cis-Dichlorobis(triphenylphosphite)platinum(II) plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound can form coordination bonds with sulfur-containing amino acids such as cysteine and methionine, as well as with nitrogen-containing bases in nucleic acids. These interactions can lead to the inhibition or activation of enzymatic activities, depending on the specific biomolecule involved. For example, cis-Dichlorobis(triphenylphosphite)platinum(II) has been shown to inhibit the activity of certain metalloproteases by binding to their active sites .

Cellular Effects

The effects of cis-Dichlorobis(triphenylphosphite)platinum(II) on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, cis-Dichlorobis(triphenylphosphite)platinum(II) has been observed to induce apoptosis by activating the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, leading to programmed cell death . Additionally, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced energy production and cell proliferation .

Molecular Mechanism

The molecular mechanism of action of cis-Dichlorobis(triphenylphosphite)platinum(II) involves its ability to form stable coordination complexes with biomolecules. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For instance, cis-Dichlorobis(triphenylphosphite)platinum(II) can inhibit the activity of DNA polymerase by binding to the enzyme’s active site, preventing the replication of DNA . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to altered cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cis-Dichlorobis(triphenylphosphite)platinum(II) can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of inactive species . Long-term studies have shown that cis-Dichlorobis(triphenylphosphite)platinum(II) can have sustained effects on cellular function, including prolonged inhibition of enzymatic activities and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of cis-Dichlorobis(triphenylphosphite)platinum(II) vary with different dosages in animal models. At low doses, this compound can selectively inhibit the growth of cancer cells without causing significant toxicity to normal cells . At high doses, cis-Dichlorobis(triphenylphosphite)platinum(II) can cause adverse effects such as nephrotoxicity and hepatotoxicity, leading to organ damage and impaired physiological functions . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic effects without causing toxicity.

特性

IUPAC Name |

dichloroplatinum;triphenyl phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H15O3P.2ClH.Pt/c2*1-4-10-16(11-5-1)19-22(20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVTQKSXHYXAVTI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(OC2=CC=CC=C2)OC3=CC=CC=C3.C1=CC=C(C=C1)OP(OC2=CC=CC=C2)OC3=CC=CC=C3.Cl[Pt]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30Cl2O6P2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

886.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrazolo[3,4-b]pyrazine-3-carboxylic acid](/img/structure/B1432661.png)

![Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B1432663.png)

![1-[(3,5-Difluorophenyl)methyl]piperidin-3-amine](/img/structure/B1432673.png)

![1-Oxa-3-azaspiro[5.5]undecan-2-one](/img/structure/B1432678.png)